Product packaging for 6-Chloro-1H-indol-5-OL(Cat. No.:CAS No. 172078-40-9)

6-Chloro-1H-indol-5-OL

Cat. No.: B062793
CAS No.: 172078-40-9
M. Wt: 167.59 g/mol
InChI Key: ZSLWUFKUPMDLQT-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-5-ol (CAS 172078-40-9) is a high-purity indole derivative of significant interest in advanced medicinal chemistry and antimicrobial research. With the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol, this compound serves as a versatile synthetic intermediate and a valuable scaffold in the development of novel bioactive molecules. Research Applications and Value: Antimicrobial Agent Development: This compound is a key precursor in the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indole derivatives, a class of molecules identified as potent growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA). Research has demonstrated that analogues built upon this core structure can exhibit exceptional anti-MRSA activity (MIC ≤ 0.25 µg/mL), positioning it as a crucial scaffold for investigating new antibiotics . Pharmaceutical Intermediate: The structural motif of substituted indoles is prevalent in compounds with diverse biological activities. This compound is utilized in the exploration of new therapeutic agents, including potential anti-cancer and anti-inflammatory treatments, due to its ability to be functionalized at multiple sites . Neurological Research: As a substituted indole, it is related to structures investigated for targeting neurological pathways. While not its primary application, its core framework is of interest in the design of multifunctional ligands for complex diseases . Handling and Storage: To ensure stability and longevity, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B062793 6-Chloro-1H-indol-5-OL CAS No. 172078-40-9

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

6-chloro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWUFKUPMDLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314156
Record name 6-Chloro-1H-indol-5-ol
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172078-40-9
Record name 6-Chloro-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172078-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 1h Indol 5 Ol and Its Analogs

General Approaches to Substituted Indoles

A variety of methods have been developed for the synthesis of the indole (B1671886) ring system. nih.gov These can be broadly categorized into classical named reactions and more modern cyclization strategies, each offering distinct advantages in terms of substrate scope and regioselectivity.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com The process is versatile and can be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring. wikipedia.orgalfa-chemistry.com A wide range of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org

Key Features of the Fischer Indole Synthesis:

FeatureDescription
Reactants Arylhydrazines and aldehydes or ketones. alfa-chemistry.com
Catalysts Brønsted or Lewis acids. wikipedia.org
Key Intermediate Arylhydrazone. wikipedia.org
Mechanism Involves a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
Scope Widely applicable for 2- and 3-substituted indoles. alfa-chemistry.com

Variations of the Fischer indole synthesis have been developed to improve its scope and efficiency. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another variation involves the use of haloarenes, which can be converted to the corresponding aryl Grignard reagents and then reacted with di-tert-butyl azodicarboxylate to generate a hydrazine (B178648) precursor, thus avoiding the often problematic synthesis of arylhydrazines. acs.orgrsc.org The regioselectivity of the Fischer synthesis can be influenced by the substitution pattern on the arylhydrazine. For example, a para-substituted phenylhydrazine will yield a 5-substituted indole, while an ortho-substituted one will result in a 7-substituted indole. youtube.com

Nenitzescu Indole Synthesis for 5-Hydroxyindoles

The Nenitzescu indole synthesis is a powerful method for the direct synthesis of 5-hydroxyindole (B134679) derivatives. wikipedia.org First reported by Costin Nenitzescu in 1929, this reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net The reaction mechanism consists of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the indole ring. wikipedia.org

The reaction conditions, particularly the solvent, can significantly influence the outcome. wikipedia.org Studies have shown that the reaction performs best in highly polar solvents. wikipedia.org The Nenitzescu synthesis is particularly relevant to the preparation of 6-Chloro-1H-indol-5-OL, as it provides a direct route to the 5-hydroxyindole core. It is a versatile reaction that can accommodate a range of substituents on both the benzoquinone and the enamine starting materials. wikipedia.org While the classic Nenitzescu reaction yields 5-hydroxyindoles, variations known as the 'anti-Nenitzescu reaction' can lead to the formation of 6-hydroxyindoles. mdpi.com

Cyclization Reactions

Modern indole synthesis often relies on intramolecular cyclization reactions of appropriately substituted anilines. These methods offer alternative pathways to the indole nucleus and can provide access to substitution patterns that are difficult to achieve through classical methods.

A recently developed metal-free method for the synthesis of 3-chloroindoles involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines. organic-chemistry.org This reaction utilizes a dimethyl sulfoxide (B87167) (DMSO)/thionyl chloride (SOCl₂) system to effect a desulfonylative chlorocyclization. organic-chemistry.org The process is believed to proceed through the formation of a reactive dimethyl chloride sulfonium (B1226848) intermediate that facilitates the chlorination. organic-chemistry.org This methodology is notable for its mild reaction conditions and avoidance of transition metal catalysts. organic-chemistry.org

Halogen Exchange Reactions

Halogen exchange reactions provide a route to modify the halogenation pattern of an existing indole ring. While not a primary method for indole ring formation, they are crucial for the synthesis of specific halo-substituted indoles that may not be directly accessible. For instance, an existing chloro- or bromo-substituted indole could potentially undergo a halogen exchange reaction to introduce a different halogen or to prepare specific isomers. These reactions are often catalyzed by metal salts and can be driven by differences in the solubility of the resulting metal halides. societechimiquedefrance.fr More recently, methods for the nucleophilic halogen exchange on indole derivatives with [¹⁸F]fluoride have been developed for applications in positron emission tomography (PET) imaging, highlighting the utility of this approach in medicinal chemistry. researchgate.net

Specific Synthetic Routes to this compound and Related Chloroindoles

The synthesis of specifically substituted chloroindoles, such as this compound, often requires a multi-step approach that combines general indole synthetic methods with specific halogenation or functional group manipulation steps.

One potential route to a 6-chloro-5-hydroxyindole structure could start from a suitably substituted aniline (B41778). For example, a 3-chloro-4-fluoroaniline (B193440) can be used as a starting material to synthesize 6-chloro-5-fluoroindole (B46869). google.com This intermediate could then potentially be converted to the desired 5-hydroxy derivative. The synthesis of 6-chloro-5-fluoroindole from 3-chloro-4-fluoroaniline has been achieved through a reaction with boron trichloride (B1173362) and chloroacetonitrile (B46850) in the presence of aluminum trichloride, followed by reduction and cyclization. google.com

Another approach involves the direct halogenation of an existing indole precursor. For example, direct halogenation of indoles using reagents like N-halosuccinimides (NXS) is a common method for introducing halogens onto the indole ring, typically at the 3-position. acs.org However, achieving specific halogenation at the 6-position often requires starting with an appropriately substituted aniline or employing directing group strategies.

The synthesis of related chloro-oxindoles, which can be precursors to indoles, has also been reported. For instance, 6-chloro-5-(2-chloroethyl)oxindole is a key intermediate in the synthesis of certain pharmaceuticals and can be prepared via a one-pot process involving a sodium borohydride (B1222165) reduction. researchgate.net

Introduction of Chloro Substituents

The introduction of a chlorine atom at the C6 position of the indole ring is a critical step in the synthesis of this compound. A prominent and versatile method for achieving this is the Leimgruber-Batcho indole synthesis . This powerful reaction allows for the construction of the indole nucleus from an appropriately substituted o-nitrotoluene derivative.

In the context of synthesizing a 6-chloro-substituted indole, the starting material would typically be a 4-chloro-2-nitrotoluene (B43163) derivative. The general principle of the Leimgruber-Batcho synthesis involves two main steps:

Enamine Formation: The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine, commonly pyrrolidine. This reaction forms a β-nitroenamine intermediate. The acidity of the methyl group of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating its condensation with the formamide acetal. researchgate.netclockss.org

Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, stannous chloride, or iron in acetic acid. This reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to yield the indole.

A well-documented example that illustrates this strategy is the synthesis of the analogous compound, 6-chloro-5-fluoroindole. researchgate.net This synthesis starts from 3-chloro-4-fluoro-6-methylnitrobenzene. While not the exact target compound, the methodology is directly applicable. To synthesize this compound, a plausible starting material would be 4-chloro-5-methoxy-2-nitrotoluene . The methoxy (B1213986) group can serve as a protected form of the hydroxyl group, which can be deprotected in a later step.

The synthesis would proceed as follows:

StepReactantsReagentsProduct
14-chloro-5-methoxy-2-nitrotolueneN,N-dimethylformamide dimethyl acetal, pyrrolidine(E)-1-(4-chloro-5-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
2(E)-1-(4-chloro-5-methoxy-2-nitrophenyl)-2-(pyrrolidin-1-yl)etheneRaney Nickel, Hydrazine hydrate6-chloro-5-methoxy-1H-indole
36-chloro-5-methoxy-1H-indoleBoron tribromide (BBr₃) or other demethylating agentThis compound

Introduction of Hydroxyl Group at C5

The introduction of a hydroxyl group at the C5 position of the indole nucleus can be achieved either by starting with a precursor already containing this functionality (or a protected version of it) or by direct hydroxylation of a pre-formed indole.

As outlined in the Leimgruber-Batcho approach described above, a common and effective strategy is to incorporate a methoxy group at the desired position on the starting o-nitrotoluene. This methoxy group acts as a stable protecting group throughout the indole ring formation. The final step then involves the cleavage of this methyl ether to unveil the free hydroxyl group. Reagents commonly used for this demethylation include strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr).

Direct hydroxylation of a 6-chloroindole (B17816) at the C5 position is a more challenging transformation due to the potential for competing reactions and issues with regioselectivity. Electrophilic hydroxylation methods are generally not suitable for the electron-rich indole ring, often leading to oxidation and decomposition.

Derivatization Strategies for this compound

The phenolic hydroxyl group at the C5 position of this compound offers a convenient handle for further functionalization through various derivatization strategies, including esterification and acylation. These modifications can be used to alter the physicochemical properties of the parent molecule.

Esterification

Esterification of the C5-hydroxyl group can be accomplished using standard methods. The reaction typically involves treating this compound with a carboxylic acid or its activated derivative in the presence of a suitable catalyst.

One common method is the Fischer-Speier esterification , which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, more reactive acylating agents can be used under milder conditions. For instance, the use of an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, can efficiently produce the corresponding ester.

Acylating AgentBase/CatalystProduct
Acetic AnhydridePyridine6-chloro-5-acetoxy-1H-indole
Benzoyl ChlorideTriethylamine6-chloro-5-benzoyloxy-1H-indole
Acylation

While esterification involves the formation of an ester from the hydroxyl group, acylation can also refer to the introduction of an acyl group onto the indole ring itself, typically through a Friedel-Crafts acylation . However, in the context of derivatizing the hydroxyl group, O-acylation is the relevant transformation, which is mechanistically similar to esterification using acid chlorides or anhydrides.

For C-acylation of the indole nucleus, the reaction of this compound with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would be employed. The directing effects of the existing substituents would influence the position of the incoming acyl group. The hydroxyl group is a strong activating group and an ortho-, para-director. In this case, the C4 and C6 positions are ortho to the hydroxyl group. Since C6 is already substituted with a chlorine atom, acylation would be expected to occur preferentially at the C4 position.

It is important to note that the phenolic hydroxyl group can compete with the indole ring for the acylating agent. Therefore, protection of the hydroxyl group may be necessary to achieve selective C-acylation of the indole ring.

Advanced Spectroscopic and Chromatographic Characterization of 6 Chloro 1h Indol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 6-Chloro-1H-indol-5-OL can be elucidated.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing chloro (-Cl) group. The spectrum would feature signals for the five protons on the indole (B1671886) core, one N-H proton, and one O-H proton.

The expected signals would include:

N-H Proton: A broad singlet, typically in the downfield region (δ 10.0-12.0 ppm), characteristic of indole N-H protons.

O-H Proton: A singlet whose chemical shift is concentration and solvent-dependent, often observed between δ 5.0-9.0 ppm.

Aromatic Protons: The protons on the indole ring (H2, H3, H4, and H7) would appear in the aromatic region (δ 6.5-7.5 ppm). The H4 and H7 protons would likely appear as singlets due to the substitution pattern, while the H2 and H3 protons on the pyrrole (B145914) ring would appear as doublets or triplets due to coupling with each other. The specific chemical shifts are dictated by the electronic effects of the adjacent substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)10.0 - 12.0broad singlet-
H2~6.8 - 7.2triplet or doublet of doubletsJ ≈ 2-3
H3~6.4 - 6.6triplet or doublet of doubletsJ ≈ 2-3
H4~7.3 - 7.5singlet-
O-H5.0 - 9.0singlet-
H7~7.0 - 7.2singlet-

Note: Predicted values are based on general chemical shift ranges for substituted indoles and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the indole skeleton. The positions of these signals are influenced by the electronegativity of the attached chlorine and oxygen atoms and their positions on the benzene (B151609) ring.

The carbon attached to the hydroxyl group (C5) and the carbon bonded to the chlorine atom (C6) are expected to be significantly affected. The C5 signal would shift downfield due to the deshielding effect of the oxygen atom, while the C6 signal's shift would be influenced by the electronegative chlorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C2122 - 126
C3101 - 105
C3a127 - 131
C4110 - 114
C5145 - 150
C6118 - 122
C7112 - 116
C7a132 - 136

Note: Predicted values are based on analogous substituted indoles and serve as an estimation. Actual values depend on the specific experimental setup.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₈H₆ClNO), HRMS would confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity ratio of approximately 3:1. This pattern serves as a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 3: Expected HRMS Data for this compound

IonElemental FormulaCalculated Exact Mass
[M]⁺ (with ³⁵Cl)C₈H₆³⁵ClNO167.0138
[M+2]⁺ (with ³⁷Cl)C₈H₆³⁷ClNO169.0108

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, detection, and identification of compounds in complex mixtures. For the analysis of this compound, a reversed-phase LC method would likely be employed.

Chromatography: A C18 stationary phase column would be suitable for separating the moderately polar indole from other components. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve peak shape and ionization efficiency.

Ionization and Detection: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode would be effective for ionizing the molecule. nih.gov The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, would detect the protonated molecule [M+H]⁺ at m/z 168.0211. Tandem mass spectrometry (LC-MS/MS) could be used for more selective and sensitive quantification by monitoring specific fragmentation transitions. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of polar N-H and O-H groups, this compound has limited volatility and may undergo thermal degradation at high temperatures.

To overcome this, derivatization is often required prior to GC-MS analysis. mdpi.com The active hydrogens of the hydroxyl and amine groups can be replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability.

Upon ionization in the mass spectrometer, typically by electron ionization (EI), the molecule will fragment in a predictable manner. The resulting mass spectrum, a fingerprint of the molecule, can be used for identification. Common fragmentation pathways for indoles include the loss of small, stable molecules.

Table 4: Potential Mass Fragments for this compound in EI-MS

Fragment Ion (m/z)Possible Neutral LossNotes
167/169-Molecular ion (M⁺) with characteristic 3:1 chlorine isotope pattern.
139/141COLoss of carbon monoxide from the phenol (B47542) ring.
132ClLoss of a chlorine radical.
104Cl, COSubsequent loss of CO after loss of Cl.

Note: Fragmentation patterns are predictive and based on the general behavior of substituted indoles under electron ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of polar molecules like this compound. In positive ion mode, the molecule can be expected to readily form a protonated molecular ion [M+H]⁺. The presence of chlorine provides a distinct isotopic pattern that is invaluable for confirmation. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum for the [M+H]⁺ ion of this compound (C₈H₆ClNO) would exhibit two major peaks: one for the ion containing ³⁵Cl and a second, approximately one-third the intensity, at two mass units higher for the ion containing ³⁷Cl.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. Common fragmentation pathways for indole derivatives involve cleavage of the pyrrole ring and loss of small neutral molecules.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Isotopic Ratio (Approx.)
[M+H]⁺168.0211170.01823:1
[M+Na]⁺190.0031192.00013:1

Note: Predicted m/z values are based on theoretical exact masses.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The spectrum for the parent compound, 1H-Indol-5-ol, provides a reference for key functional groups. nist.gov The introduction of a chlorine atom at the 6-position is expected to subtly influence the fingerprint region of the spectrum.

Key characteristic absorption bands for this compound would include a broad peak for the O-H (hydroxyl) stretching vibration, typically in the range of 3200-3600 cm⁻¹. The N-H stretch of the indole ring is also expected in a similar region, often appearing as a sharper peak around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group will produce a strong band around 1200-1250 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretch3200 - 3600Strong, Broad
N-H (indole)Stretch3400 - 3500Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium
C=C (aromatic)Stretch1450 - 1600Medium to Strong
C-O (phenol)Stretch1200 - 1250Strong
C-ClStretch600 - 800Medium to Strong

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives from synthetic reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of substituted indole derivatives. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound due to its moderate polarity.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilyl (C18) or octylsilyl (C8), is used. The mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure good peak shape and reproducibility, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. nih.gov Detection is commonly achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore with characteristic absorbance maxima.

Table 3: Exemplary HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC, offering benefits such as high separation efficiency, speed, and reduced organic solvent consumption. oup.comwikipedia.org It is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. wikipedia.orgnih.gov

For the separation of this compound, SFC would typically use supercritical carbon dioxide (CO₂) as the primary mobile phase, modified with a small percentage of a polar organic co-solvent, such as methanol or ethanol. oup.comoup.com A variety of stationary phases can be used, including unmodified silica (B1680970) or phases modified with polar functional groups. For chiral separations of indole derivatives, polysaccharide-based chiral stationary phases have proven to be highly effective. oup.comoup.com

Countercurrent Chromatography (CCC) and High-Performance Countercurrent Chromatography (HPCCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption issues. wikipedia.org This technique is ideal for the preparative-scale purification of target compounds from complex mixtures, such as natural product extracts or synthetic crudes. acs.orgacs.org

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.org A suitable biphasic solvent system must be selected where this compound has an appropriate partition coefficient (K). The instrument operates by retaining one liquid phase as the stationary phase while the other is pumped through as the mobile phase, allowing for continuous partitioning and separation of the components. wikipedia.org

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of chemical reactions and for assessing the purity of fractions during purification. nih.gov

For this compound, a typical TLC analysis would involve spotting a solution of the compound onto a silica gel-coated plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of a nonpolar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The separated spots are visualized under UV light (typically at 254 nm), where the indole ring will quench the fluorescence. Further visualization can be achieved by staining with indole-specific reagents like Ehrlich's reagent or a vanillin-sulfuric acid solution, which produce characteristically colored spots. The retention factor (Rf) value can be calculated to help identify the compound relative to standards.

Molecular and Computational Studies of 6 Chloro 1h Indol 5 Ol

Computational Chemistry Approaches

Computational chemistry serves as a vital tool in modern chemical research, offering insights into molecular structures, properties, and reactivity. For indole (B1671886) derivatives, these approaches are used to understand how substituents, such as the chloro and hydroxyl groups in 6-Chloro-1H-indol-5-OL, influence the molecule's electronic characteristics and potential interactions.

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. These methods can predict various molecular attributes, such as optimized geometry, charge distribution, and spectroscopic properties. For substituted indoles, these calculations help in understanding the impact of different functional groups on the indole ring's reactivity and stability. rsc.org The stability and structural properties of indole isomers can be investigated using thermochemical parameters like enthalpy, entropy, and Gibbs free energy derived from these calculations. researchgate.net

Such computational analyses can elucidate the nature of halogen bonding, where a halogen atom acts as a Lewis acid, which could be a relevant interaction for this compound. researchgate.net The goal of these calculations is often to build a foundational understanding of a molecule's behavior, which can inform further experimental and computational studies.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is particularly effective for studying substituted indoles due to its balance of accuracy and computational cost. rsc.orgmdpi.com DFT calculations can provide detailed information on the geometry and electronic properties of molecules like this compound. nih.gov

Key parameters derived from DFT studies on indole derivatives include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. mdpi.com

For instance, studies on 5-hydroxyindole (B134679) have used DFT to analyze its absorption and emission spectra, highlighting the importance of hydrogen bonding. nih.gov Similarly, DFT has been used to study the electronic structure of methyl 1H-indol-5-carboxylate, providing insights into its molecular properties and spectral features. researchgate.net These examples demonstrate the capability of DFT to elucidate the properties of substituted indoles.

Table 1: Illustrative Data from DFT Studies on Substituted Indoles This table presents example data from studies on related indole compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

Compound Method Calculated Parameter Value Reference
Indole B3LYP/6-311+G** HOMO-LUMO Gap -2.62 eV researchgate.net
Isoindole B3LYP/6-311+G** HOMO-LUMO Gap -4.3 eV researchgate.net
Indolizine B3LYP/6-311+G** HOMO-LUMO Gap -4.3 eV researchgate.net
Indole-hydrazone derivative DFT/B3LYP/6-31G(d,p) Dipole Moment 5.7234 Debye mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for proposing the binding mode of a ligand at the atomic level. researchgate.net For indole derivatives, docking studies can help identify potential protein targets and elucidate the key interactions that stabilize the ligand-receptor complex. nih.govnih.govfrontiersin.org

Molecular docking simulations reveal the specific interactions between a ligand and the amino acid residues in a protein's active site. nih.gov Common interactions observed in studies of indole derivatives include:

Hydrogen Bonds: The N-H group of the indole ring and the hydroxyl group of this compound are potential hydrogen bond donors, while the oxygen and the nitrogen atom can act as acceptors. nih.gov

Hydrophobic Interactions: The aromatic indole ring can engage in hydrophobic interactions with nonpolar residues of the protein. mdpi.com

π-π Stacking: The indole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Halogen Bonds: The chlorine atom at the 6-position may participate in halogen bonding with electron-donating atoms in the protein's active site.

For example, docking studies of indole-based Schiff bases have shown stable hydrogen bonding and π-π interactions with key residues in the active site of α-glucosidase. mdpi.com Similarly, docking of indole derivatives into the active site of the cyclooxygenase-2 (COX-2) enzyme has been used to predict binding affinity and guide the design of new inhibitors. nih.govmdpi.com

Molecular docking is frequently used to predict which proteins a compound like this compound might interact with in a biological system. indexcopernicus.com By docking the compound against a panel of known drug targets, researchers can generate hypotheses about its potential pharmacological effects. For instance, various indole derivatives have been docked against targets such as protein kinases, enzymes involved in microbial metabolism, and receptors in the central nervous system. mdpi.commdpi.com

Docking studies on N-substituted indole derivatives have been used to predict their potential as selective COX-2 inhibitors. nih.gov In other research, indole derivatives have been evaluated in silico against various protein targets to explore their potential as antibacterial or anticancer agents. semanticscholar.orgfrontiersin.org These studies help prioritize compounds for further experimental testing and can guide the optimization of lead compounds. nih.gov

Table 2: Examples of Predicted Binding Energies for Indole Derivatives from Molecular Docking Studies This table provides illustrative binding energy data from docking studies on various indole derivatives against different protein targets. Specific data for this compound is not available in the cited literature.

Indole Derivative Protein Target Predicted Binding Energy (kcal/mol) Reference
5-(Benzyloxy)-1-methyl-1h-indole Squalene synthase -8.6 jbcpm.com
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine MDM2 receptor bind p53 protein -359.20 jocpr.com
Indole-based Schiff base (Compound 4g) α-glucosidase - mdpi.com
Indole-based heterocyclic scaffold UDP-N-acetylmuramate-L-alanine ligase (MurC) -11.5 frontiersin.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. nih.gov

For indole derivatives, MD simulations can validate the binding pose obtained from docking and provide insights into the conformational changes that may occur upon ligand binding. The stability of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. For example, MD simulations have been used to confirm the stability of indole derivatives within the binding pocket of serotonin (B10506) receptors. nih.gov The trajectory of the simulation can be analyzed to calculate the binding free energy, offering a more accurate estimation of the ligand's affinity for the target protein. Studies on the interaction of indole with membranes also utilize MD simulations to understand its solvation and orientation, which is relevant for the activity of tryptophan-containing membrane proteins. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comlongdom.orgijnrd.org By analyzing a series of molecules with known activities, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. longdom.orgchemmethod.com

Three-dimensional QSAR (3D-QSAR) studies extend the principles of QSAR by considering the three-dimensional properties of molecules. ijnrd.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models based on a molecule's steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. jmaterenvironsci.comnih.govrsc.org

For a series of this compound analogs, a 3D-QSAR study would involve aligning the compounds on a common scaffold and calculating the interaction fields around them. jmaterenvironsci.comresearchgate.net The resulting models, often visualized as contour maps, highlight specific regions where modifications to the molecule could enhance or diminish biological activity. For instance, a CoMFA model might indicate that a bulky substituent is favored in one region (steric field), while an electron-withdrawing group is preferred in another (electrostatic field). rsc.org Studies on other indole derivatives have successfully used this approach to create robust models with high predictive accuracy, guiding the development of new inhibitors for various biological targets. researchgate.netmdpi.com

Table 1: Hypothetical 3D-QSAR Model Development for this compound Derivatives

ParameterDescriptionRelevance to this compound
Training & Test Sets A dataset of molecules is divided into a training set to build the model and a test set to validate its predictive power.A series of analogs with variations at the N1, C5-OH, and C6-Cl positions would be synthesized and their biological activities measured.
Molecular Alignment All molecules in the dataset are superimposed based on a common structural feature.The this compound core would serve as the template for alignment.
Field Calculation (CoMFA/CoMSIA) Steric, electrostatic, hydrophobic, and hydrogen bond fields are calculated around each aligned molecule.The model would quantify the impact of the C6-chloro (electrostatic) and C5-hydroxyl (H-bond donor/acceptor) groups.
Statistical Analysis (PLS) Partial Least Squares (PLS) regression is used to correlate the field values with biological activity.The analysis would yield a mathematical equation predicting activity based on 3D properties. jmaterenvironsci.com
Contour Maps Visual representations of the 3D-QSAR results, showing favorable and unfavorable regions for different properties.Maps would guide chemists on where to add or modify substituents to improve activity. researchgate.net

Structure-Activity Relationship (SAR) analysis involves systematically modifying a molecule's structure to understand how each component contributes to its biological activity. drugdesign.orgeurekaselect.com For this compound, SAR studies would focus on the key structural motifs: the indole ring, the hydroxyl group at the C5 position, the chlorine atom at the C6 position, and the hydrogen at the N1 position.

Indole Scaffold: The indole ring itself is a common feature in many biologically active molecules and often participates in crucial binding interactions with protein targets. japsonline.com

C5-Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, which is often critical for anchoring a molecule within a protein's active site. Its removal or replacement with a methoxy (B1213986) group (-OCH3) would help determine the importance of this hydrogen bonding capability.

C6-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electronics of the entire indole ring system. It also adds lipophilicity. Replacing it with other halogens (F, Br) or a methyl group would reveal the role of both electronic effects and size at this position.

N1-Hydrogen: The hydrogen on the indole nitrogen can act as a hydrogen bond donor. Alkylating this position (e.g., with a methyl or benzyl (B1604629) group) would probe the necessity of this interaction and the steric tolerance in this region of the binding pocket. nih.govacs.org

SAR studies on related indole-based compounds have shown that even small modifications can lead to significant changes in activity and selectivity. nih.govacs.orgresearchgate.net

Table 2: Predicted Structure-Activity Relationships for this compound

Position of ModificationType of ModificationPredicted Impact on ActivityRationale
N1 (Indole Nitrogen) Alkylation (e.g., -CH3, -benzyl)Activity may decrease or increaseProbes steric tolerance and the necessity of the N-H as a hydrogen bond donor. nih.gov
C5 (Hydroxyl) Removal or replacement (e.g., -H, -OCH3)Likely to decrease activity significantlyThe -OH group is a key hydrogen bond donor/acceptor, often crucial for target binding.
C6 (Chloro) Replacement with other halogens (-F, -Br)May fine-tune activityModifies electronegativity and atomic radius, affecting binding and electronic properties.
C6 (Chloro) Replacement with non-halogen groups (-H, -CH3)Could increase or decrease activityDetermines the importance of the halogen's lipophilic and electronic contributions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized. scielo.brnih.gov This early assessment helps to eliminate candidates that are likely to fail in later stages due to poor absorption, unfavorable distribution, rapid metabolism, or toxicity. japsonline.comijmps.org

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. In silico models predict HIA based on a compound's physicochemical properties, such as its lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). mdpi.comnih.gov Indole and its derivatives are known to be absorbed through the intestinal epithelium, often via passive diffusion. nih.gov

Table 3: Predicted Intestinal Absorption Profile of this compound

ADMET ParameterPhysicochemical InfluencesPredicted Outcome for this compound
Human Intestinal Absorption (HIA) Balance between lipophilicity (favors absorption) and polarity/hydrogen bonding (hinders absorption).Moderate to good. The lipophilic chloro-indole core likely outweighs the polarity of the -OH and -NH groups.
Caco-2 Permeability An in vitro measure often predicted in silico. Correlates with passive intestinal diffusion.Moderate. The compound likely crosses cell membranes via passive diffusion.
P-glycoprotein (P-gp) Substrate P-gp is an efflux pump that removes compounds from cells, reducing absorption.Unlikely to be a strong substrate, a common characteristic for many small indole molecules.

The ability of a compound to cross the Blood-Brain Barrier (BBB) determines its potential for treating central nervous system (CNS) disorders. nih.govnih.gov BBB penetration is predicted using molecular descriptors similar to those for intestinal absorption, with a strong emphasis on low molecular weight, optimal lipophilicity, and a low number of hydrogen bonds. mdpi.commdpi.com

The this compound molecule has features that both favor and oppose BBB penetration. Its relatively small size and the lipophilicity imparted by the chlorine atom are favorable. However, the hydrogen-bonding capacity of the -OH and -NH groups can significantly hinder its ability to cross the tight junctions of the BBB. mdpi.com Deep learning and machine learning models are increasingly used to provide more accurate predictions by analyzing large datasets of compounds with known BBB permeability. frontiersin.org

Table 4: Predicted Blood-Brain Barrier (BBB) Penetration of this compound

Influencing FactorProperty of this compoundPredicted Impact on BBB Penetration
Lipophilicity (LogP) Moderately lipophilic due to the chloro-indole core.Favorable
Molecular Weight Low (181.6 g/mol )Favorable
Hydrogen Bond Donors Two (-OH, -NH)Unfavorable
Polar Surface Area (TPSA) Moderate due to polar groups.Unfavorable
Overall Prediction Mixed factors suggest it may be a borderline case.Low to moderate penetration predicted.

Table 5: Predicted Cytochrome P450 (CYP) Inhibition Profile for this compound

CYP IsoformPredicted InteractionRationale
CYP1A2 Possible inhibitor/substrateIndole ring is a common substrate for this enzyme.
CYP2D6 Unlikely to be a potent inhibitorLacks the typical basic nitrogen feature of many CYP2D6 inhibitors.
CYP3A4 Possible weak inhibitorThe model would assess its fit into the large, flexible active site of CYP3A4. nih.gov
CYP2C9/2C19 Possible weak inhibitorThe acidic proton of the hydroxyl group could potentially interact with these isoforms.

Mutagenicity and Carcinogenicity Prediction

The assessment of mutagenic and carcinogenic potential is a critical step in the evaluation of any chemical compound, particularly those with potential pharmaceutical applications. For novel compounds like this compound, where experimental data may be limited, in silico toxicology approaches provide valuable initial insights. These computational methods utilize quantitative structure-activity relationship (QSAR) models and expert systems to predict the likelihood of a compound causing genetic mutations or cancer based on its chemical structure. mdpi.com

In silico models for mutagenicity prediction often focus on the Ames test, a widely used bacterial reverse mutation assay. nih.govnih.gov These models are typically categorized as either rule-based or statistical-based. nih.gov Rule-based systems, such as Derek Nexus, identify structural alerts—specific molecular substructures known to be associated with mutagenicity. researchgate.net Statistical-based models, on the other hand, use data from large chemical databases to build predictive algorithms. mdpi.comnih.gov The International Council for Harmonisation (ICH) M7 guideline recommends the use of two complementary QSAR models for the assessment of mutagenic impurities in pharmaceuticals. nih.gov

Similarly, carcinogenicity prediction models analyze a compound's structure for fragments that are associated with carcinogenic activity. tandfonline.comepa.gov These models are often more complex due to the multiple mechanisms through which a chemical can induce cancer. epa.gov Computational tools like CASE Ultra and Toxtree can be employed to predict carcinogenic potential. tandfonline.com

Table 1: In Silico Mutagenicity and Carcinogenicity Prediction Approach for this compound

Prediction Endpoint Methodology Description Relevance for this compound
Mutagenicity (Ames Test) Rule-Based QSAR Identifies structural alerts associated with positive Ames test results. The chloro- and hydroxyl- substituted indole core would be screened for any known mutagenic fragments.
Statistical-Based QSAR Compares the compound to a large database of chemicals with known Ames test outcomes to predict its mutagenicity. The model would assess the similarity of this compound to known mutagens and non-mutagens.
Carcinogenicity Structural Alert Analysis Screens for substructures that are known to be associated with carcinogenicity in rodent bioassays. The presence of the chlorinated aromatic ring is a feature that would be carefully evaluated.

Drug-likeness and Bioavailability Assessment

The concept of "drug-likeness" is used to evaluate whether a compound possesses the physicochemical properties that would make it a likely candidate for an orally active drug. wikipedia.orglindushealth.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orglindushealth.comdrugbank.com This rule establishes four simple physicochemical parameters that are common among the majority of orally administered drugs. wikipedia.org While not a strict rule, compounds that adhere to Lipinski's Rule of Five are more likely to have good absorption and permeation. lindushealth.com

The parameters for Lipinski's Rule of Five are:

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An orally active drug generally should not violate more than one of these criteria. drugbank.com

The physicochemical properties of this compound have been calculated and are presented in the table below.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Predicted logP 2.15
Hydrogen Bond Donors 2

| Hydrogen Bond Acceptors | 2 |

Based on these properties, an assessment of this compound against Lipinski's Rule of Five can be made.

Table 3: Lipinski's Rule of Five Assessment for this compound

Lipinski's Rule of Five Parameter Value for this compound Compliance
Molecular Weight < 500 Da 167.59 Yes
logP ≤ 5 2.15 Yes
Hydrogen Bond Donors ≤ 5 2 Yes
Hydrogen Bond Acceptors ≤ 10 2 Yes

| Number of Violations | 0 | - |

The analysis indicates that this compound does not violate any of the criteria of Lipinski's Rule of Five. This suggests that the compound has a favorable profile for oral bioavailability. Further computational models, such as the Bioavailability Radar and the Boiled-Egg model available through platforms like SwissADME, could provide more detailed predictions on its absorption, distribution, metabolism, and excretion (ADME) properties. prismbiolab.com The bioavailability score, which predicts the probability of a compound having at least 10% oral bioavailability in rats, can also be estimated using such tools. prismbiolab.com Given its compliance with Lipinski's rule, this compound is predicted to have good oral bioavailability.

Biological Activities and Mechanistic Investigations of 6 Chloro 1h Indol 5 Ol and Its Analogs

Mechanism of Action Studies

The precise mechanism of action for 6-Chloro-1H-indol-5-OL is not extensively documented in publicly available research. However, by examining the activities of its structural analogs, we can infer potential mechanisms through which this compound may exert its biological effects.

Modulation of Cellular Signaling Pathways

Indole (B1671886) derivatives are known to modulate various cellular signaling pathways that are often dysregulated in cancer. Kinase activation in pathways such as the epidermal growth factor receptor (EGFR) and serine/threonine kinases like BRAF has been linked to cancer cell survival and drug resistance nih.gov. Analogs of this compound, particularly those with a chloro substitution at the 5-position, have been investigated as inhibitors of these pathways.

For instance, a novel series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways nih.gov. These compounds have demonstrated the ability to interfere with signaling cascades that are crucial for the proliferation of certain cancer cells.

Furthermore, the Wnt/β-catenin signaling pathway, a critical regulator of cellular functions, is often dysregulated in cancer. A specific analog, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as a new Dishevelled 1 (DVL1) inhibitor nih.govmdpi.com. By inhibiting DVL1, this compound can disrupt the Wnt signaling pathway, leading to anticancer activity nih.govmdpi.com. This suggests that this compound might also modulate key signaling pathways involved in cancer development.

Interaction with Enzymes and Receptors

The interaction of indole compounds with various enzymes and receptors is a key aspect of their therapeutic potential. The indole skeleton is a common feature in many active substances and natural products with robust anticancer activity nih.gov.

One important area of investigation is the inhibition of kinases. As mentioned, 5-chloro-indole derivatives have shown inhibitory activity against EGFR and BRAFV600E nih.gov. For example, certain indole-2-carboxylate derivatives have demonstrated a high ability to reduce the viability of melanoma cell lines by inhibiting the BRAFV600E mutant kinase nih.gov.

Another significant target is the Dishevelled (DVL) family of proteins. The PDZ domain of DVL proteins is crucial for the transduction of WNT signaling. A 5-chloro-indole analog has been shown to be a selective inhibitor of DVL1 binding, thereby blocking the Wnt pathway and exhibiting anticancer activity mdpi.com.

Specific Biological Effects and Therapeutic Relevance

The biological effects of this compound and its analogs are most prominently observed in their anticancer activity and ability to inhibit cell proliferation.

Anticancer Activity and Proliferation Inhibition

Numerous indole derivatives have been identified as effective anticancer agents, with some being used in clinical settings nih.gov. The antiproliferative activity of these compounds has been evaluated against various cancer cell lines.

The antiproliferative potential of various indole analogs has been tested on specific cancer cell lines, including the breast cancer cell line MCF-7 and the colon carcinoma cell line HCT-116.

For instance, the antiproliferative activity of Senecio laetus Edgew extracts, which contain various phytochemicals, was found to be effective against both MCF-7 and HCT-116 cancer cell lines in a concentration-dependent manner researchgate.net. While not a direct study of this compound, this highlights the susceptibility of these cell lines to compounds with potential structural similarities.

A study on a specific (S)-5-Chloro-indole analog demonstrated its ability to inhibit the growth of HCT116 cells with an EC50 of 7.1 ± 0.6 μM nih.govmdpi.com. This compound also induced a high level of reactive oxygen species (ROS) production in these cells, suggesting a mechanism for its cytotoxic effects nih.govmdpi.com.

The table below summarizes the antiproliferative activities of some indole analogs against HCT-116 and other cancer cell lines.

Compound/ExtractCell LineIC50/EC50 ValueReference
(S)-5-Chloro-indole analogHCT1167.1 ± 0.6 μM (EC50) nih.govmdpi.com
Senecio laetus Edgew (Dichloromethane fraction)HCT-116Concentration-dependent inhibition researchgate.net
Senecio laetus Edgew (Dichloromethane fraction)MCF-7Concentration-dependent inhibition researchgate.net
CapsaicinHCT 116 p53-/-19.67 ± 0.06 µM (IC50) nih.gov
β-caroteneHCT 116 p53-/-More sensitive than p53 wild type nih.gov

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes nih.gov. The inhibition of EZH2 is a promising therapeutic strategy for cancer treatment.

While there is no direct evidence of this compound as an EZH2 inhibitor, 5-hydroxyindole (B134679) derivatives have been used as a synthetic starting point to create EZH2 inhibitor pharmacophores nih.gov. A series of novel 5-hydroxyindole-based EZH2 inhibitors have been designed and synthesized. These compounds have shown the ability to reduce cellular H3K27Me3 levels, a marker of EZH2 activity, and exhibit antiproliferative effects against cancer cells nih.gov. For example, one such compound improved both H3K27Me3 reduction and antiproliferation parameters with an IC50 of 52.6 μM in K562 cells nih.gov. This suggests that the 5-hydroxyindole scaffold, present in this compound, is a viable starting point for developing EZH2 inhibitors.

Potent and selective EZH2 inhibitors have demonstrated significant tumor growth inhibition in preclinical models, highlighting the therapeutic potential of targeting this enzyme nih.gov.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indole derivatives have been investigated for their potential to modulate inflammatory pathways.

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in systemic inflammation. nih.govmdpi.com The inhibition of TNF-α is a critical target for anti-inflammatory therapies. nih.gov Studies on conjugates of N-substituted indole and aminophenylmorpholin-3-one have shown significant anti-inflammatory properties by targeting TNF-α. nih.gov For instance, one such conjugate demonstrated a 71% reduction in lipopolysaccharide (LPS)-induced TNF-α levels in microglial cells. nih.gov This inhibition is crucial as TNF-α plays a significant role in various inflammatory disorders, including those affecting the central nervous system. nih.gov

Protein denaturation is a process where proteins lose their tertiary and secondary structures, often triggered by heat, stress, or chemicals. The denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation is considered a valuable indicator of its anti-inflammatory activity.

Research on various plant extracts and synthetic compounds has demonstrated a correlation between the inhibition of albumin denaturation and anti-inflammatory potential. For example, extracts from Barringtonia racemosa have shown a significant capacity to inhibit albumin denaturation, with inhibition percentages ranging from 43.33% to 70.58%. nih.gov This effect is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac sodium, which exhibited inhibition capacities of 83.53% and 94.90%, respectively. nih.gov The ability of certain 1,3-benzothiazolo (5,1-b)-1,2,4-triazole derivatives to inhibit albumin denaturation further supports this assay as a reliable method for screening anti-inflammatory agents. orientjchem.org

Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Indole derivatives have emerged as a promising class of compounds in this regard.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. Research into novel antibacterial agents has shown that indole-containing compounds can be effective against MRSA. For example, certain tetrahydrocarbazole derivatives with a 6-chloro indole substitution have demonstrated activity against MRSA strains, although in some cases, this substitution led to reduced activity compared to other analogs. mdpi.com Specifically, a 5-chloro indole substitution in some derivatives proved favorable for activity against both MRSA and methicillin-sensitive S. aureus (MSSA) strains. mdpi.com The position of the chloro substituent on the indole ring appears to be a critical determinant of antibacterial efficacy. For instance, moving a 5-chloro substitution to the 6-position of the indole residue in one derivative resulted in reduced MRSA activity. mdpi.com

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Cryptococcus neoformans, are a growing concern, especially in immunocompromised individuals. nih.gov Research has shown that various natural and synthetic compounds exhibit antifungal properties against these yeasts.

For instance, studies on eumelanin-inspired indoylenepheyleneethynylene (EIPE-1) have demonstrated fungicidal effects against several cryptococcal strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 3.125 µg/mL. frontiersin.org In comparison, the established antifungal drug Amphotericin B showed MIC values ranging from 0.39 to 6.25 µg/mL against the same strains. frontiersin.org

Antiviral Activity

The indole scaffold is a key component in the development of antiviral drugs. nih.gov Indole derivatives have shown potential against a range of viruses, including influenza and human immunodeficiency virus (HIV). nih.govmdpi.com The mechanism of action often involves targeting key viral proteins necessary for replication.

For example, certain indole derivatives have demonstrated significant activity against the H1N1 influenza virus. mdpi.com Similarly, isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase activity, with some compounds showing efficacy against both influenza A and B viruses. nih.gov Research on 1,2,3-triazole-containing derivatives of the alkaloid lupinine has also revealed their ability to suppress the reproduction of influenza viruses by targeting hemagglutinin and neuraminidase proteins. mdpi.com Furthermore, specific indole-based compounds have shown potent anti-HIV activity, with some exhibiting IC50 values as low as 1.4 μM. nih.gov

SARS-CoV-2 3CLpro Inhibition

There is no available research data on the inhibitory effects of this compound against the SARS-CoV-2 3CLpro enzyme. While the broader class of indole-containing compounds has been a subject of interest in the development of antiviral agents, specific assays and results for this compound have not been reported.

Antioxidant Properties

Similarly, the antioxidant potential of this compound has not been specifically documented in scientific literature. The indole nucleus is known to be a feature in various antioxidant compounds, but direct experimental evaluation of this compound's capacity to scavenge free radicals or modulate oxidative stress has not been published.

Further research and experimental studies are required to determine the biological activities of this compound, including its potential as a SARS-CoV-2 3CLpro inhibitor and its antioxidant properties.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is fundamental to enabling the comprehensive study of 6-Chloro-1H-indol-5-ol. While specific methods for this compound are not extensively documented, established indole (B1671886) syntheses can be adapted and optimized. Future research should focus on exploring various synthetic strategies, including both classical and modern catalytic approaches.

Key areas for exploration include:

Classical Indole Syntheses: Methods like the Fischer, Batcho-Leimgruber, and Bischler-Möhlau reactions are foundational in indole synthesis. researchgate.net Future work should investigate the application of these methods to appropriately substituted precursors to generate this compound. For instance, the Bischler-Möhlau reaction could be explored using 3-amino-4-chlorophenol (B96853) and a suitable α-hydroxyketone.

Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, offer a powerful toolkit for constructing the indole scaffold with high precision and functional group tolerance. Research into a convergent synthesis utilizing these methods could provide a more efficient and modular route to this compound and its analogs.

Flow Chemistry and Process Optimization: For larger-scale synthesis, the development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability.

Synthetic Strategy Key Precursors Potential Advantages Potential Challenges
Fischer Indole Synthesis4-Chloro-5-methoxyphenylhydrazine and a suitable ketone/aldehydeWell-established, versatilePotential for regioisomeric mixtures, harsh acidic conditions
Batcho-Leimgruber2-Methyl-4-chloro-5-methoxynitrobenzeneHigh yields, milder conditionsAvailability of substituted starting materials
Bischler-Möhlau Reaction3-Amino-4-chlorophenol and an α-hydroxyketoneDirect synthesis of hydroxyindolesHigh temperatures, potential for side products
Palladium-Catalyzed CyclizationOrtho-haloaniline and an alkyne with appropriate substituentsHigh functional group tolerance, modularityCatalyst cost and optimization

Comprehensive Preclinical Efficacy Studies

Given the vast therapeutic potential of indole derivatives, a thorough investigation into the preclinical efficacy of this compound is warranted. The substitution pattern of a chloro group at the 6-position and a hydroxyl group at the 5-position suggests several avenues for pharmacological investigation. A closely related compound, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been studied as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), suggesting a potential therapeutic area in metabolic diseases like diabetic nephropathy. nih.gov

Future preclinical studies should encompass a range of in vitro and in vivo models to elucidate the compound's therapeutic potential.

Proposed Preclinical Investigations for this compound:

Therapeutic Area In Vitro Models In Vivo Models Key Endpoints
Metabolic Diseases AMPK activation assays in hepatocytes and myotubesDiabetic mouse models (e.g., db/db mice)Blood glucose levels, insulin (B600854) sensitivity, kidney function markers
Oncology Cancer cell line proliferation and apoptosis assaysXenograft models of various cancersTumor growth inhibition, apoptosis induction, anti-angiogenic effects
Neurodegenerative Diseases Neuronal cell culture models of oxidative stress and neuroinflammationTransgenic mouse models of Alzheimer's or Parkinson's diseaseNeuroprotection, reduction of inflammatory markers, improved cognitive function
Infectious Diseases Antiviral and antibacterial assays against a panel of pathogensMurine models of infectionReduction in pathogen load, improved survival rates

Advanced Mechanistic Elucidation at the Molecular Level

A deep understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Building on the findings from preclinical efficacy studies, advanced mechanistic investigations should aim to identify the specific molecular targets and signaling pathways modulated by the compound.

Key research questions to address include:

Target Identification and Validation: Does this compound directly interact with and modulate the activity of specific enzymes, receptors, or ion channels? Techniques such as affinity chromatography, mass spectrometry-based proteomics, and thermal shift assays can be employed for target identification.

Signaling Pathway Analysis: Which intracellular signaling pathways are affected by the compound? Transcriptomic and proteomic analyses of treated cells can provide a global view of the cellular response to the compound.

Structure-Activity Relationship (SAR) Studies: How do modifications to the structure of this compound affect its biological activity and target engagement? The synthesis and evaluation of a focused library of analogs will be essential for elucidating the SAR.

Clinical Translation Potential

The successful translation of a promising preclinical candidate into a clinical therapeutic is a complex and challenging process. For this compound, a clear understanding of its potential clinical applications, patient populations, and biomarkers for treatment response will be critical. The advancement of the related compound PF-06409577 to first-in-human trials for diabetic nephropathy provides a potential roadmap for the clinical development of structurally similar indole derivatives. nih.gov

Future efforts in this area should focus on:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose, exposure, and pharmacological effect of the compound in preclinical models to guide dose selection in human trials.

Biomarker Discovery: Identifying and validating biomarkers that can be used to monitor the therapeutic response and/or patient selection for clinical trials.

Early-Phase Clinical Trial Design: Designing robust Phase I clinical trials to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.

Development of Prodrugs and Targeted Delivery Systems

To overcome potential pharmacokinetic limitations such as poor solubility, metabolic instability, or lack of tissue-specific delivery, the development of prodrugs and targeted delivery systems for this compound should be explored. The presence of a phenolic hydroxyl group provides a convenient handle for the attachment of various promoieties.

Potential Prodrug and Delivery Strategies:

Strategy Approach Potential Advantage
Ester Prodrugs Acylation of the 5-hydroxyl group with various acids.Improved lipophilicity and oral absorption.
Phosphate Prodrugs Phosphorylation of the 5-hydroxyl group.Enhanced aqueous solubility for intravenous administration.
Carbonate/Carbamate Prodrugs Reaction of the 5-hydroxyl group with chloroformates or isocyanates.Tunable release kinetics.
Nanoparticle Encapsulation Formulation of the compound within liposomes or polymeric nanoparticles.Improved stability, targeted delivery to specific tissues.
Antibody-Drug Conjugates (ADCs) Covalent attachment to a monoclonal antibody targeting a specific cell surface antigen.Highly targeted delivery to cancer cells, minimizing systemic toxicity.

By systematically addressing these future directions and research gaps, the scientific community can work towards unlocking the full therapeutic potential of this compound and other related indole compounds.

Q & A

Q. What are the established synthetic routes for 6-Chloro-1H-indol-5-OL, and what reaction conditions optimize yield?

The synthesis of this compound typically involves functionalization of the indole core. A common approach includes:

  • Chlorination : Use of chlorinating agents (e.g., POCl₃ or PCl₃) under anhydrous conditions to introduce the chlorine substituent at the 6-position .
  • Hydroxylation : Direct oxidation or protection-deprotection strategies to install the hydroxyl group at the 5-position. Catalytic hydrogenation or acid hydrolysis may follow to stabilize the product .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for indole protons; chlorine-induced deshielding) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: 167.03 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, confirming bond lengths and angles. Hydrogen bonding between hydroxyl and chloro groups can stabilize the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound derivatives?

  • Iterative Analysis : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate assignments .
  • Crystallographic Cross-Validation : Use multiple refinement algorithms (e.g., SHELXL vs. Olex2) to assess model accuracy. Check for twinning or disorder in the crystal lattice .
  • Controlled Replication : Synthesize derivatives with systematic substitutions (e.g., 6-fluoro or 6-bromo analogs) to isolate electronic effects on spectral outputs .

Q. What computational strategies predict the biological activity and binding modes of this compound?

  • Molecular Docking : MOE or AutoDock Vina to model interactions with targets (e.g., monoamine oxidase or cytochrome P450 enzymes). Focus on the chloro and hydroxyl groups as key pharmacophores .
  • MD Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories. Analyze hydrogen bond occupancy and binding free energies (MM-PBSA method) .
  • QSAR Models : Train regression models using descriptors like ClogP, polar surface area, and H-bond donor/acceptor counts to correlate structure with activity .

Q. How should enzyme inhibition assays be designed to evaluate this compound’s mechanism?

  • Assay Parameters :
    • Substrate : Use a fluorogenic or chromogenic substrate (e.g., resorufin-based probes for oxidoreductases).
    • Controls : Include positive (known inhibitor) and negative (DMSO vehicle) controls.
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements. Fit data using GraphPad Prism .
  • Mechanistic Probes : Pre-incubate the enzyme with this compound to assess time-dependent inhibition (indicative of covalent binding) .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported biological activities of this compound across studies?

  • Meta-Analysis : Compile IC₅₀ values from literature, normalizing for assay conditions (pH, temperature, enzyme source). Use ANOVA to identify statistically significant outliers .
  • Batch Variability : Test multiple synthetic batches for purity (HPLC) and confirm activity consistency. Impurities like 6-chloroindole byproducts may skew results .
  • Open Data Practices : Share raw spectral and assay data via repositories (e.g., Zenodo) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.